5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile
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Overview
Description
5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that contains both pyridazine and pyrrole rings
Preparation Methods
The synthesis of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-(dimethylamino)pyrrole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: Cyclization reactions can occur under specific conditions, forming new ring structures that may have different properties and applications
Scientific Research Applications
5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share structural similarities and have comparable applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine derivatives: These compounds are also used in drug design and organic synthesis, but they may have different biological activities and properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are studied for their potential as therapeutic agents and their ability to interact with various biological targets .
Properties
CAS No. |
919785-71-0 |
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Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
5-[1-(dimethylamino)pyrrol-2-yl]pyridazine-4-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-15(2)16-5-3-4-11(16)10-8-14-13-7-9(10)6-12/h3-5,7-8H,1-2H3 |
InChI Key |
AVDWHDLOLOSEIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=CC=C1C2=CN=NC=C2C#N |
Origin of Product |
United States |
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